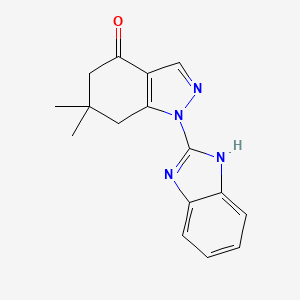

1-(1H-benzimidazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Description

This compound features a fused bicyclic structure combining a benzimidazole ring with a 1,5,6,7-tetrahydro-4H-indazol-4-one core. Computational studies confirm that substitutions at the 6,6-positions significantly influence tautomeric stability, favoring the keto form due to reduced steric strain and enhanced resonance stabilization .

The compound’s structural uniqueness has prompted investigations into its biological activity, particularly in oncology and enzymology. For example, benzimidazole-containing analogs have shown antitumor activity against breast cancer cell lines (e.g., MCF7) , while indazolone derivatives are studied as human neutrophil elastase (HNE) inhibitors .

Properties

IUPAC Name |

1-(1H-benzimidazol-2-yl)-6,6-dimethyl-5,7-dihydroindazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c1-16(2)7-13-10(14(21)8-16)9-17-20(13)15-18-11-5-3-4-6-12(11)19-15/h3-6,9H,7-8H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJOAGWJRBYQHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=NN2C3=NC4=CC=CC=C4N3)C(=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-benzimidazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and further functionalization steps. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and cyanogen bromide in acetonitrile solution .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-benzimidazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole or indazole rings.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium azide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups .

Scientific Research Applications

1-(1H-benzimidazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antiparasitic activities.

Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal functions. This compound can inhibit enzymes involved in DNA replication and repair, leading to cell death in cancer cells. Additionally, it may interfere with the metabolic pathways of microorganisms, contributing to its antimicrobial activity .

Comparison with Similar Compounds

1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

- Structural Differences :

- A 2,4-dibromophenyl group replaces the benzimidazole at position 1.

- Additional methyl substitution at position 3.

- Biological Activity: Acts as a novel opioid receptor agonist with reduced gastrointestinal side effects compared to morphine. Its efficacy (EC₅₀ = 12 nM) and selectivity for μ-opioid receptors are attributed to the electron-withdrawing bromine atoms, which enhance receptor binding .

Key Contrast : The benzimidazole in the target compound may confer distinct hydrogen-bonding capabilities compared to the halogenated phenyl group, altering receptor selectivity and reducing off-target effects.

Unsubstituted 1,5,6,7-Tetrahydro-4H-indazol-4-one Derivatives

- Structural Simplicity : Lack of substitutions at positions 1, 3, or 4.

- Tautomeric Stability: Computational studies show the unsubstituted analog (1,5,6,7-tetrahydro-4H-indazol-4-one) is less stable than dimethyl- or trimethyl-substituted derivatives due to increased enol-keto tautomerization energy (ΔG = +2.3 kcal/mol) .

- Biological Relevance : These simpler analogs are less explored pharmacologically but serve as synthetic intermediates for more complex derivatives .

HNE Inhibitors with Indazolone Cores

- Example: 5-Bromo-1,5,6,7-tetrahydro-4H-indazol-4-one (Compound 8a) . Activity: Competitive HNE inhibition (Ki = 0.8 μM) via substrate-binding pocket interactions. Kinetic studies confirm competitive inhibition (Lineweaver-Burk plots) .

- Comparison : The target compound’s benzimidazole may enhance binding affinity to HNE through π-π stacking or additional hydrogen bonds, though this requires experimental validation.

Benzimidazole Derivatives with Antitumor Activity

- Example : N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine .

- Key Difference : The target compound’s indazolone core may introduce dual mechanisms of action (e.g., enzyme inhibition and DNA intercalation) compared to simpler benzimidazole-aryl hybrids.

Data Tables

Table 1: Structural and Pharmacokinetic Comparisons

| Compound | MW (g/mol) | cLogP | Key Substitutions | Biological Target | Activity (IC₅₀/EC₅₀) |

|---|---|---|---|---|---|

| Target Compound | 309.3 | 2.1 | 1-Benzimidazol-2-yl, 6,6-Me | HNE, Cancer Cells | Pending |

| 1-(2,4-Dibromophenyl)-3,6,6-trimethyl... | 439.2 | 3.8 | 2,4-DiBr, 3-Me, 6,6-Me | μ-Opioid Receptor | 12 nM (EC₅₀) |

| 5-Bromo-1,5,6,7-tetrahydro-4H-indazol... | 229.1 | 1.5 | 5-Br | HNE | 0.8 μM (Ki) |

| N-(1H-Benzimidazol-2-yl)-1-(4-Cl-Ph)... | 301.8 | 3.2 | 4-Cl-Ph, methanamine | Tubulin/MCF7 Cells | 18 μM (IC₅₀) |

Table 2: Tautomeric Stability of Indazolone Derivatives

| Compound | Most Stable Tautomer | ΔG (kcal/mol) | Method |

|---|---|---|---|

| Unsubstituted indazolone | Keto | +2.3 | B3LYP/6-31G** |

| 6,6-Dimethyl-indazolone (Target Core) | Keto | -1.8 | B3LYP/6-31G** |

| 3,6,6-Trimethyl-indazolone | Keto | -3.1 | B3LYP/6-31G** |

Research Findings and Implications

- Opioid Agonists : The target compound’s benzimidazole may reduce gastrointestinal toxicity observed in dibromophenyl analogs by avoiding halogen-related off-target interactions .

- Antitumor Applications : Synergy between the indazolone core and benzimidazole could enhance cytotoxicity, though in vitro profiling is needed .

Biological Activity

The compound 1-(1H-benzimidazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a member of the indazole family and has garnered attention for its potential biological activities. This article explores its biological properties, particularly focusing on its inhibitory effects on human neutrophil elastase (HNE), antimicrobial activity, and antioxidant properties.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula: C13H15N3O

- SMILES Notation: CC1=C(C)C=C2N=C(CNC)NC2=C1

This structure indicates a complex arrangement that contributes to its biological activity.

1. Inhibition of Human Neutrophil Elastase (HNE)

Recent studies have demonstrated that derivatives of the 1,5,6,7-tetrahydro-4H-indazol-4-one core exhibit significant inhibition of HNE. HNE is a serine protease implicated in various inflammatory diseases and cancer.

Key Findings:

- The synthesized compounds showed Ki values ranging from 6 to 35 nM, indicating high potency as HNE inhibitors .

- Kinetic studies confirmed that these compounds act as competitive inhibitors of HNE .

Table 1: Inhibitory Activity of Selected Compounds

| Compound | Ki (nM) | Stability (Half-life in Buffer) |

|---|---|---|

| Compound 6a | 11 | >60 min |

| Compound 7a | 35 | >60 min |

| Sivelestat (Reference) | 24 | N/A |

These results suggest that the 1-(1H-benzimidazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one derivatives could lead to new therapeutic strategies for managing diseases with excessive HNE activity.

2. Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have been widely studied. A series of compounds derived from 2-amino-5,6-dimethyl-1H-benzimidazole were evaluated for their antimicrobial efficacy against various pathogens.

Key Findings:

- The synthesized benzimidazole derivatives exhibited promising antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Candida albicans | 64 µg/mL |

These findings indicate that modifications to the benzimidazole core can enhance antimicrobial effectiveness.

3. Antioxidant Properties

The antioxidant capacity of the compound was evaluated through various assays. Antioxidants are crucial in combating oxidative stress-related diseases.

Key Findings:

- The compound demonstrated significant radical scavenging activity.

Table 3: Antioxidant Activity Assay Results

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

These results highlight the potential of this compound as a natural antioxidant agent.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activities associated with this compound:

- Study on HNE Inhibition: A detailed investigation into the structure-activity relationship (SAR) revealed that specific substitutions on the indazole core significantly enhance HNE inhibitory activity. The study emphasized the importance of the N2 isomer , which showed superior potency compared to other isomers .

- Antimicrobial Evaluation: Research conducted on a variety of benzimidazole derivatives indicated a broad spectrum of antimicrobial activity against both gram-positive and gram-negative bacteria. The findings suggest that these compounds could serve as lead candidates for developing new antibiotics .

- Antioxidant Studies: Investigations into the antioxidant properties demonstrated that the compound effectively neutralizes free radicals, making it a candidate for further exploration in nutraceutical applications .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 1-(1H-benzimidazol-2-yl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one?

The synthesis typically involves multi-step protocols, including:

- Condensation of o-phenylenediamine derivatives with carbonyl-containing reagents to form benzimidazole cores .

- Hydrazine hydrate treatment to generate hydrazinyl intermediates, followed by cyclization with ketones or aldehydes to assemble the indazolone moiety .

- Purification via column chromatography (e.g., silica gel) and recrystallization from ethanol or methanol . Critical parameters include temperature control (reflux conditions) and stoichiometric ratios of reagents to minimize byproducts .

Q. What spectroscopic methods are critical for confirming the structural integrity of this compound?

Key techniques include:

- IR spectroscopy : Detection of carbonyl (C=O, ~1650–1680 cm⁻¹) and NH/OH stretches (~3000–3500 cm⁻¹) .

- 1H/13C NMR : Identification of methyl groups (δ 1.0–2.5 ppm for 1H; δ 20–30 ppm for 13C) and aromatic protons (δ 7.0–8.5 ppm) .

- Mass spectrometry (ESI-MS) : Molecular ion peaks matching the theoretical molecular weight (e.g., m/z 253.73 for related analogs) .

Q. What chromatographic techniques are effective for purifying intermediates in the synthesis pathway?

- Thin-layer chromatography (TLC) : Used to monitor reaction progress using solvent systems like ethyl acetate/hexane (1:3) .

- Column chromatography : Silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) for isolating pure intermediates .

- Recrystallization : Ethanol or methanol as solvents to enhance crystal purity .

Q. What safety protocols should be prioritized during laboratory-scale synthesis?

- Conduct hazard assessments for reagents (e.g., hydrazine hydrate, carbon disulfide) using guidelines from Prudent Practices in the Laboratory .

- Use fume hoods for volatile reagents, wear PPE (gloves, goggles), and ensure emergency access to eyewash stations .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of benzimidazole-containing heterocycles?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/methanol reduce side reactions .

- Catalysis : Transition metals (e.g., CuI) or acid/base catalysts (e.g., NaOAc) improve cyclization efficiency .

- Temperature modulation : Stepwise heating (40–80°C) balances reaction kinetics and thermal stability of sensitive intermediates .

Q. How can discrepancies in NMR data between theoretical predictions and experimental observations be addressed?

- Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts .

- Analyze tautomeric equilibria (e.g., keto-enol) using variable-temperature NMR .

- Cross-validate with computational methods (DFT calculations) to predict shifts for alternative conformers .

Q. What methodologies are recommended for evaluating the environmental persistence of benzimidazole-derived compounds?

- Abiotic studies : Assess hydrolysis/photolysis rates under controlled pH and UV light .

- Biotic studies : Use microbial degradation assays to measure half-lives in soil/water matrices .

- Partition coefficients (Log P) : Predict bioaccumulation potential via HPLC-derived measurements .

Q. How can reaction parameters be systematically varied to enhance regioselectivity in the formation of the benzimidazole-indazolone core?

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to direct cyclization .

- Microwave-assisted synthesis : Accelerate reaction rates and improve regioselectivity via uniform heating .

- Statistical design of experiments (DoE) : Use factorial designs to optimize molar ratios, temperature, and solvent polarity .

Q. What strategies resolve contradictions between computational modeling and experimental spectroscopic data?

Q. What experimental design principles guide multi-step synthesis optimization?

- Split-plot designs : Prioritize critical steps (e.g., cyclization) while nesting less impactful variables (e.g., stirring speed) .

- Replication : Perform triplicate runs to assess reproducibility under identical conditions .

- Response surface methodology (RSM) : Model interactions between temperature, solvent polarity, and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.